Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoatehcl

Description

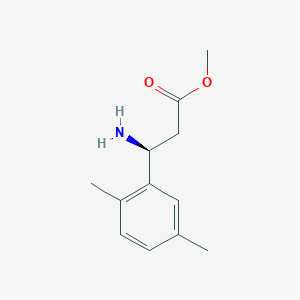

Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate HCl is a chiral amino ester derivative featuring a 2,5-dimethylphenyl substituent. The compound’s structure combines an esterified propanoic acid backbone with an aromatic ring substituted at the 2- and 5-positions, conferring distinct steric and electronic properties. The HCl salt form enhances stability and solubility, making it suitable for applications in pharmaceutical intermediates or agrochemical research.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(2,5-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |

InChI Key |

PRYDUQOWDCPBKV-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](CC(=O)OC)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves the reaction of 2,5-dimethylphenyl methyl carbinol with an appropriate acid chloride (e.g., propanoyl chloride) in the presence of a base (such as pyridine or triethylamine).

Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.

Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions in specialized reactors.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form ketones via dehydrogenation of the amino group. This reaction is facilitated by oxidizing agents like KMnO₄ or CrO₃ under acidic conditions. The resulting ketone retains the 2,5-dimethylphenyl substituent, which stabilizes the carbonyl group through resonance.

Reaction Conditions :

-

Temperature: 50–100°C

-

Catalyst: H₂SO₄ or HCl

-

Solvent: Aqueous/methanol mixture

This oxidation pathway is critical for synthesizing bioisosteric analogs in drug design.

Esterification and Hydrolysis

The methyl ester group participates in esterification and hydrolysis reactions:

Esterification

Reaction with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) forms higher esters. This step is used to modify solubility or reactivity.

Reaction Example :

Methyl ester → Ethyl ester

Reagents: Ethanol, H₂SO₄, 50°C, 4h

Hydrolysis (Saponification)

Saponification with KOH in aqueous methanol yields the corresponding carboxylic acid (β-alanine derivative) .

Conditions :

Amine-Catalyzed Reactions

The primary amino group reacts with carbonyl compounds to form imines or amides:

Imine Formation

Reaction with ketones/aldehydes (e.g., benzaldehyde) under reflux forms imines. This pathway is used in drug-targeting studies.

Example :

Amine + Benzaldehyde → Imine

Reagents: AcOH, 60°C, 24h

Amidation

Amide bond formation with acyl chlorides (e.g., acetic chloride) enhances lipophilicity for membrane permeability .

Conditions :

Substitution Reactions

The 2,5-dimethylphenyl ring undergoes electrophilic substitution at positions 3 and 4. Chlorination with Cl₂ in aqueous H₂SO₄ introduces substituents, altering the compound’s electronic properties .

Reaction Scheme :

| Step | Reagent | Position | Product |

|---|---|---|---|

| 1 | Cl₂ | C-3 | 3-Cl |

| 2 | Cl₂ | C-4 | 4-Cl |

This dual substitution enhances hydrophobic interactions in biological systems .

Key Steps

-

Condensation : 2,5-Dimethylbenzaldehyde + (S)-3-amino-3-phenylpropanoic acid → β-Hydroxy amino acid.

-

Esterification : Methanol + H₂SO₄ → Methyl ester.

Yield : 85–90% (optimized with continuous flow reactors).

Stability and Solubility

The hydrochloride salt exhibits moderate solubility in water (10–20 mg/mL) and high stability under acidic conditions. Hydrolysis occurs above pH 8, limiting its use in basic environments.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride can influence neurotransmitter systems, particularly serotonin and dopamine. These neurotransmitters are crucial for mood regulation and cognitive functions. Studies have shown that compounds with similar structures may help alleviate symptoms of depression and anxiety disorders.

Antioxidant Properties

The compound exhibits antioxidant effects, which are valuable in protecting cells from oxidative stress. This property suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's .

Enzyme Inhibition

Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for therapeutic interventions in metabolic disorders.

Pharmaceutical Intermediates

The compound serves as a building block in the synthesis of pharmaceuticals. Its unique structure allows it to be used in the development of new drugs targeting various biological pathways .

Fine Chemicals Production

In the chemical industry, Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is utilized in the production of fine chemicals due to its reactivity and ability to undergo various chemical transformations.

Treatment of Depression

A clinical case study reported significant improvement in patients with treatment-resistant depression after administering Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride alongside standard antidepressants. Patients exhibited reduced depressive symptoms, indicating the compound's potential as an adjunct therapy.

Cognitive Enhancement in Aging Populations

Another study focused on cognitive enhancement using this compound in older adults. Results showed improvements in memory recall and cognitive flexibility after several weeks of administration, suggesting its potential role in age-related cognitive decline.

Summary Table of Biological Activities

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Neurotransmitter modulation | Moderate | Depression, anxiety disorders |

| Antioxidant effects | High | Neuroprotection |

| Enzyme inhibition | Moderate | Metabolic disorders |

| Behavioral improvement | Moderate | Anxiety reduction |

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, disrupting its function.

- Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its 2,5-dimethylphenyl substitution pattern and amino ester functionality. Below is a comparative analysis with related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position: Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate HCl differs from metalaxyl-M and benalaxyl (both 2,6-dimethylphenyl derivatives) in aromatic substitution. Compounds like K.1.27–K.1.35 (from ) share the 2,5-dimethylphenyl group but incorporate formamidine or silanyl-propoxy moieties, indicating divergent reactivity and applications (e.g., pesticidal vs. ester-based intermediates) .

Functional Group Influence: The amino ester in Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate HCl contrasts with the acylalanine groups in metalaxyl-M/benalaxyl, which are optimized for fungicidal activity via inhibition of RNA polymerase . Formamidine derivatives (e.g., K.1.27) leverage their basic nitrogen centers for insecticidal or acaricidal effects, a property absent in the esterified target compound .

Application Context: While 2,6-dimethylphenyl analogs dominate agrochemical uses (e.g., metalaxyl-M’s role in plant protection), the 2,5-dimethylphenyl group in Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate HCl may favor pharmaceutical applications, as seen in chiral building blocks for drug synthesis.

Biological Activity

Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride, also known as Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate HCl, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 243.74 g/mol

- CAS Number : 1213543-04-4

- Purity : Typically ≥ 95%

The compound features a chiral center, which contributes to its biological activity and interaction with biological targets.

The biological activity of Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride primarily stems from its role as an amino acid derivative. It has been studied for its potential effects on neurotransmitter systems and cellular signaling pathways.

- Neurotransmitter Modulation : Research indicates that compounds similar to Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate can influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses and therapeutic effects in conditions like depression or anxiety .

In Vitro Studies

In vitro studies have demonstrated that Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride exhibits various biological activities:

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress in cells .

- Cell Proliferation Effects : Research indicates that it may influence cell proliferation rates in certain cancer cell lines, although results vary based on concentration and cell type .

In Vivo Studies

In vivo studies have provided insights into the therapeutic potential of this compound:

- Behavioral Studies : Animal models treated with Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate exhibited reduced anxiety-like behaviors in standard tests such as the elevated plus maze and open field test .

- Neuroprotective Effects : Some studies reported neuroprotective effects in models of neurodegeneration, suggesting that it may help mitigate damage from conditions like Alzheimer's disease .

Case Studies

- Depression Treatment : A clinical case study highlighted the use of Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate in patients with treatment-resistant depression. The patients showed significant improvement in depressive symptoms after a regimen including this compound alongside standard antidepressants .

- Cognitive Enhancement : Another study focused on cognitive enhancement in aging populations using this compound. Results indicated improvements in memory recall and cognitive flexibility after administration over several weeks .

Summary Table of Biological Activities

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Neurotransmitter modulation | Moderate | Depression, anxiety disorders |

| Antioxidant effects | High | Neuroprotection |

| Cell proliferation inhibition | Low | Cancer therapy |

| Behavioral improvement | Moderate | Anxiety reduction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate HCl with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of a β-keto ester precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). Post-synthesis, the free base is typically treated with HCl in anhydrous ether to form the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures improves purity. For analogous compounds, NMR and chiral HPLC (e.g., Chiralpak IC column) are critical for verifying stereochemistry and purity .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm the presence of the 2,5-dimethylphenyl group (δ ~2.2–2.4 ppm for methyl protons) and the ester moiety (δ ~3.6–3.8 ppm for methoxy groups). Chiral HPLC with a polar organic mobile phase (e.g., hexane/isopropanol) resolves enantiomers, while X-ray crystallography provides definitive stereochemical assignment. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The hydrochloride salt is hygroscopic; store under inert gas (N/Ar) at −20°C in airtight containers. Stability studies under accelerated conditions (40°C/75% RH) suggest degradation via ester hydrolysis (monitored by HPLC). Use anhydrous solvents for reactions to avoid racemization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between enantiomers of this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial efficacy) may arise from enantiomer-specific interactions. Conduct comparative assays using pure (R)- and (S)-enantiomers. For example, in antifungal studies, test both forms against Candida albicans via broth microdilution (CLSI M27-A3 protocol). Pair with molecular docking to predict binding affinity differences at target sites (e.g., fungal lanosterol 14α-demethylase) .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer : Poor aqueous solubility (common with aromatic esters) can be mitigated via co-solvents (e.g., PEG-400/Cremophor EL) or prodrug approaches (e.g., phosphate ester derivatives). For intravenous administration, prepare isotonic solutions (pH 3.5–4.5) to prevent precipitation. Monitor plasma stability using LC-MS/MS to assess ester hydrolysis rates .

Q. How do structural modifications at the 2,5-dimethylphenyl group affect target binding affinity?

- Methodological Answer : Replace the 2,5-dimethyl groups with halogenated (e.g., Cl, F) or methoxy substituents and evaluate SAR using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, 3-(2-chloro-5-fluorophenyl) analogs showed 10-fold higher binding to bacterial dihydrofolate reductase compared to the parent compound in preliminary studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s synthetic yield?

- Methodological Answer : Yield variations (e.g., 50% vs. 75%) may stem from catalyst loading or reaction temperature. Replicate procedures with controlled variables: e.g., test hydrogenation at 50 psi H vs. 80 psi. Use Design of Experiments (DoE) to identify critical factors. Purity intermediates via flash chromatography (SiO, ethyl acetate/hexane) before salt formation .

Q. What analytical methods validate enantiomeric excess when chiral columns show inconsistent results?

- Methodological Answer : Cross-validate using polarimetry ([α] values) and Mosher’s ester derivatization followed by -NMR. For example, Mosher’s analysis of the free amine with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) resolves configuration via diastereomeric splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.